![molecular formula C17H20N4O5S B2630455 N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 862827-33-6](/img/structure/B2630455.png)
N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide
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Description
N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide, also known as MPN, is a chemical compound that has been extensively studied for its potential use in scientific research. MPN is a sulfonamide-based inhibitor that has been shown to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and cell biology.
Scientific Research Applications
Synthesis of Biologically Active Compounds
One notable application involves the synthesis of derivatives that exhibit potential biological activities, particularly in anticancer efforts. A study by Linxiao Wang et al. (2016) detailed the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds. This compound is utilized in designing small molecule inhibitors that play a crucial role in studying anticancer properties, demonstrating the value of such intermediates in developing therapeutic agents (Wang et al., 2016).
Pharmacokinetics and Drug Development
Another study explored the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide beta 3-adrenergic receptor agonists and their analogs, underscoring the significance of structural derivatives in enhancing drug efficacy and absorption. Although this research focuses on a specific class of receptor agonists, it illustrates the broader relevance of sulfonamide derivatives in optimizing pharmacological profiles, which could extend to compounds like N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide (Stearns et al., 2002).
Chemical Synthesis and Material Science
Further illustrating the versatility of related compounds, research into the anodic oxidation of 2-nitrobenzenesulfenamides derived from secondary cyclic amines by H. Sayo et al. (1983) provides insight into chemical processes that could be applicable in synthesizing or modifying compounds like N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide for various scientific applications, including material science and organic synthesis (Sayo et al., 1983).
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-21(23)15-3-5-16(6-4-15)27(24,25)19-13-17(14-2-1-7-18-12-14)20-8-10-26-11-9-20/h1-7,12,17,19H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYRREREGVCVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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